3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole
Description
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)14-10-13(15-4-3-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
InChI Key |
PIKGGCLYRHMFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction involves p-tolualdehyde and furfural in the presence of a base (e.g., sodium hydroxide) or acid catalyst. Source outlines a modified protocol using piperidine and acetic acid in methanol under reflux, which enhances regioselectivity and yield. For instance, Method A in employs deoxybenzoin and formaldehyde with piperidine/AcOH to synthesize 1,2-diphenylprop-2-en-1-one in quantitative yields. Adapting this to p-tolualdehyde and furfural, the reaction proceeds as follows:
$$
\text{1-(p-Tolyl)ethanone} + \text{Furfural} \xrightarrow{\text{piperidine/AcOH, MeOH, reflux}} \text{(E)-3-(Furan-2-yl)-1-(p-Tolyl)Prop-2-En-1-One}
$$
Key parameters:
- Solvent : Methanol or ethanol for solubility and reaction homogeneity.
- Catalyst : Piperidine (0.1–0.2 eq) and acetic acid (0.1 eq) to facilitate enolate formation.
- Temperature : Reflux (~78°C for methanol) for 3–6 hours.
Characterization and Yield
The chalcone is characterized by:
- ¹H NMR : Olefinic protons at δ 7.2–7.8 ppm (doublets, J = 15–16 Hz).
- IR : Stretching bands at ~1660 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C).
- Yield : 85–92% under optimized conditions.
Cyclocondensation to Form the Pyrazoline Core: 3-(Furan-2-yl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole
The chalcone undergoes cyclocondensation with hydrazine hydrate to yield the pyrazoline intermediate. Source highlights microwave-assisted synthesis as a rapid, high-yield method.
Reaction Conditions
- Reagents : Chalcone (0.01 mol), hydrazine hydrate (0.02 mol) in ethanol.
- Microwave Irradiation : 600 W for 2–4 minutes.
- Workup : Precipitation in ice-water followed by recrystallization.
The reaction mechanism proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, forming a hydrazone intermediate that cyclizes to the pyrazoline.
$$
\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, MW}} \text{3-(Furan-2-yl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole}
$$
Regioselectivity and Byproduct Mitigation
Asymmetric chalcones risk forming regioisomers. Source notes that polar aprotic solvents (e.g., DMF) and catalysts like copper triflate improve regioselectivity. For example, Guojiello et al. achieved 82% yield for 1,3,5-triarylpyrazoles using [bmim]PF₆ as a solvent.
Sulfonylation at the 1-Position: Introduction of the Methylsulfonyl Group
The final step involves sulfonylation of the pyrazoline’s 1-position amine using methylsulfonyl chloride.
Reaction Protocol
- Reagents : Pyrazoline (1 eq), methylsulfonyl chloride (1.2 eq), triethylamine (2 eq) in dichloromethane.
- Conditions : 0°C to room temperature, 4–6 hours.
- Purification : Column chromatography (hexane/ethyl acetate).
$$
\text{Pyrazoline} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{3-(Furan-2-yl)-1-(Methylsulfonyl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole}
$$
Mechanistic Insights
The base (triethylamine) deprotonates the amine, enabling nucleophilic attack on the electrophilic sulfur in methylsulfonyl chloride. Source demonstrates analogous thioamide functionalization using halogenated reagents.
Comparative Analysis of Synthesis Routes
Challenges and Optimization Strategies
Regiochemical Control
Asymmetric chalcones may yield regioisomeric pyrazolines. Source advocates using ionic liquids (e.g., [bmim]PF₆) to enhance selectivity. For instance, copper triflate catalysts improve regioselectivity to >90% in some cases.
Sulfonylation Efficiency
Excess methylsulfonyl chloride (1.2–1.5 eq) and slow addition at 0°C minimize di-sulfonylation. Source’s thioamide derivatization supports this approach.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the p-tolyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a pyrazole core that is substituted with a furan ring, a methylsulfonyl group, and a p-tolyl group. The pyrazole ring's adaptable chemistry and biological importance make it a desirable candidate for medicinal chemistry. This structural versatility allows for modifications that can be applied in medicinal chemistry and agrochemicals.
Biological Activities
Research suggests that 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole has substantial biological activity, which can be attributed to the pyrazole moiety and its capacity to interact with biological targets.
Synthesis
The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole commonly involves optimizing yields and purities of the final product through various synthetic routes. Derivatives of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole have been synthesized through reactions with halogenated compounds and hydrazonoyl halides, yielding a variety of thiazole and thiadiazole derivatives.
Structural Features and Biological Activity of Pyrazole Derivatives
The unique combination of a furan ring, a methylsulfonyl group, and a p-tolyl substituent distinguishes 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole from other pyrazole derivatives. This specific combination enhances its potential biological activity and provides opportunities for further chemical modifications aimed at improving efficacy or reducing toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Lacks methylsulfonyl group | Antimicrobial |
| 4-methylthiazole derivatives | Different heterocyclic core | Antifungal |
| 3-amino-pyrazoles | Substituted amino group | Anticancer |
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
- Compound 16 (2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole): Derived from the same core structure, this compound incorporates a thiazole ring. It demonstrated moderate antimicrobial activity, with a molecular weight of 385.48 g/mol and a melting point of 221°C . The thiazole moiety may enhance membrane permeability compared to the methylsulfonyl group in the target compound.
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: This chloro-substituted analog showed notable antimicrobial activity, suggesting halogen atoms improve target binding .
Anti-Inflammatory Activity
- Compound 7 (4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline): Exhibited potent anti-inflammatory activity (IC50 = 419.05 μg/mL) via protein denaturation inhibition. The aniline group may facilitate hydrogen bonding, contrasting with the methylsulfonyl group’s electron-withdrawing effects .
- Compound 4b (5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole): Demonstrated IC50 = 7.84 μM in anti-inflammatory assays, attributed to the trimethoxyphenyl group’s electron-donating properties .
Anticancer Activity
- Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole): Induced apoptosis in triple-negative breast cancer cells via ROS generation and caspase-3 activation . The absence of a methylsulfonyl group in 3f suggests substituent-dependent mechanisms.
Structural and Physical Properties
Computational and Toxicity Studies
- Molecular Docking : Derivatives such as 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole were docked into COX-2 active sites, revealing hydrophobic interactions critical for anti-inflammatory activity . The methylsulfonyl group in the target compound may offer unique binding modes.
- Drug-Likeness : Pyrazoline derivatives in showed favorable ADMET profiles, with low predicted toxicity. The methylsulfonyl group’s impact on solubility and metabolism requires further study .
Biological Activity
3-(Furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a furan ring, a methylsulfonyl group, and a p-tolyl group. This unique combination of functional groups contributes to its chemical reactivity and biological significance.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | Furan ring, methylsulfonyl group, p-tolyl group | Antimicrobial, anti-inflammatory, anticancer |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Lacks methylsulfonyl group | Antimicrobial |
| 4-methylthiazole derivatives | Different heterocyclic core | Antifungal |
| 3-amino-pyrazoles | Substituted amino group | Anticancer |
Biological Activities
Research indicates that 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole exhibits significant biological activities attributed to the presence of the pyrazole moiety. Key activities include:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that it can inhibit bacterial growth effectively at low concentrations .
- Anti-inflammatory Properties : In vivo studies have indicated that this compound can reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : The reaction between furan derivatives and hydrazines yields the pyrazole ring.
- Functional Group Modifications : Subsequent reactions can introduce or modify functional groups to enhance biological activity.
The structure-activity relationship studies highlight that the presence of the methylsulfonyl group significantly enhances the compound's biological activity compared to its analogs lacking this substituent .
Case Studies
Several case studies have explored the biological efficacy of related pyrazole derivatives:
- Antimicrobial Studies : A series of pyrazole carboxamides were synthesized and tested against various pathogens. Results showed notable antimicrobial activity against resistant strains .
- Anti-cancer Research : Compounds derived from pyrazoles have been evaluated for their ability to inhibit key enzymes involved in cancer progression. One study reported promising results against BRAF(V600E) mutations .
- Inflammation Models : In animal models, compounds similar to 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole exhibited significant reductions in inflammatory markers when compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process starting from substituted chalcones or hydrazine derivatives. Cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate forms the dihydropyrazole core, followed by sulfonylation at the N1 position using methylsulfonyl chloride. Key optimization steps include:
- Temperature control (e.g., 60–80°C for cyclocondensation to avoid side reactions).
- Solvent selection (e.g., ethanol or DMF for improved solubility of intermediates).
- Catalytic use of acetic acid or p-toluenesulfonic acid to enhance cyclization efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, 70°C | 65–75 | |
| Sulfonylation | CH₃SO₂Cl, K₂CO₃, DCM, RT | 80–85 |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., furan C2 vs. C3 substitution) and diastereotopic protons in the dihydropyrazole ring .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry (e.g., chair conformation of the dihydropyrazole ring) and hydrogen-bonding networks (e.g., sulfonyl oxygen interactions) .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 357.12) .
Advanced Research Questions
Q. How do electronic effects of the methylsulfonyl and p-tolyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-withdrawing sulfonyl group increases electrophilicity at C3, facilitating nucleophilic attack.
- Kinetic Experiments : Compare reaction rates of sulfonylated vs. non-sulfonylated analogs with nucleophiles (e.g., amines, thiols) .
- Key Insight : The p-tolyl group’s steric bulk may hinder regioselectivity in crowded reaction environments .
Q. How can contradictory bioactivity data for this compound be resolved across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from pharmacological studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase inhibition assays .
- Structural Analog Testing : Evaluate analogs with modified substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate contributions of specific groups to activity .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance metabolic stability.
- Microsomal Assays : Test hepatic clearance using rat liver microsomes and identify metabolic hotspots via LC-MS/MS .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s solubility conflict with experimental solubility assays?
- Methodology :
- Solubility Parameters : Use Hansen Solubility Parameters (HSPs) to refine predictions. Experimental deviations often arise from polymorphic forms (e.g., amorphous vs. crystalline) not accounted for in simulations.
- Cocrystal Screening : Explore cocrystals with succinic acid or caffeine to enhance aqueous solubility .
Mechanistic Studies
Q. What is the role of the furan ring in modulating the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2 or kinases) to identify π-π stacking between the furan and aromatic residues.
- SAR Studies : Replace furan with thiophene or phenyl and compare binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
